1-(4-hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione
Overview
Description
1-(4-Hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining a hydroxyphenyl group, an indole moiety, and a pyrrolidine-2,5-dione core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
The synthesis of 1-(4-hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling with Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a coupling reaction, such as Suzuki coupling, using appropriate boronic acids and palladium catalysts.
Formation of Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through a cyclization reaction involving appropriate dicarboxylic acid derivatives.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
1-(4-Hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The indole moiety can be reduced to form indoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the indole and hydroxyphenyl rings, using reagents such as halogens or nitro groups under acidic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
1-(4-Hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug discovery and development.
Medicine: Due to its biological activities, it is being investigated for therapeutic applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The compound may also exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)-2-(1H-indol-3-yl)ethanone: This compound has a similar structure but lacks the pyrrolidine-2,5-dione core, which may result in different biological activities and chemical reactivity.
1-(4-Hydroxyphenyl)-3-(1H-indol-3-yl)propane-1,2-dione:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activities compared to its analogs.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-12-7-5-11(6-8-12)20-17(22)9-14(18(20)23)15-10-19-16-4-2-1-3-13(15)16/h1-8,10,14,19,21H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTUPCJBNLWPNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)C3=CNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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